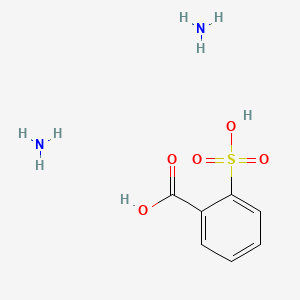

azane;2-sulfobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

22895-07-4 |

|---|---|

Molecular Formula |

C7H12N2O5S |

Molecular Weight |

236.25 g/mol |

IUPAC Name |

azane;2-sulfobenzoic acid |

InChI |

InChI=1S/C7H6O5S.2H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);2*1H3 |

InChI Key |

HYTQXUAMMSMMBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O.N.N |

Related CAS |

632-25-7 (Parent) |

Origin of Product |

United States |

Contextualization Within Organic Sulfonic Acid Chemistry and Ammonium Salts

Azane;2-sulfobenzoic acid is a salt formed from the neutralization of 2-sulfobenzoic acid with ammonia (B1221849) (azane). 2-sulfobenzoic acid itself is an aromatic sulfonic acid, characterized by a benzene (B151609) ring substituted with both a carboxylic acid group (-COOH) and a sulfonic acid group (-SO3H). cymitquimica.comchemspider.com The presence of these two functional groups imparts specific chemical properties to the molecule. The sulfonic acid group is strongly acidic and enhances the water solubility of the compound. aaronchem.comcymitquimica.com

The formation of the ammonium (B1175870) salt, this compound, involves the transfer of a proton from the acidic sulfonic acid group to the basic ammonia molecule, resulting in the formation of the ammonium cation (NH4+) and the 2-sulfobenzoate anion. ontosight.ai This places the compound within the class of ammonium salts, which are known for their utility in various chemical applications, often due to their enhanced solubility and stability compared to their corresponding free acids. ontosight.ai

The chemical properties of this compound are a direct consequence of its constituent parts. The aromatic ring provides a structural backbone, while the carboxylate and sulfonate groups influence its reactivity, polarity, and ability to coordinate with metal ions. Its water solubility is a key characteristic, making it suitable for use in aqueous reaction media. aaronchem.com

Historical Trajectories and Milestones in Azane;2 Sulfobenzoic Acid Research

The study of 2-sulfobenzoic acid and its salts has a history intertwined with the development of organic synthesis and analytical chemistry. Early research focused on the synthesis and characterization of sulfonic acids. A notable milestone in the application of the ammonium (B1175870) salt of o-sulfobenzoic acid was its use as a starting material in the synthesis of o-sulfobenzoic anhydride (B1165640). A procedure described by White and Acree involved heating the acid ammonium salt with an excess of thionyl chloride and extracting the resulting anhydride with benzene (B151609). orgsyn.org This reaction highlights the utility of the ammonium salt as a convenient and reactive precursor in organic synthesis.

Further research has explored the derivatives of sulfobenzoic acids for various applications. For instance, sulfobenzoic acid derivatives have been investigated for their potential anti-inflammatory and antimicrobial properties. ontosight.ai The synthesis of various substituted sulfobenzoic acids, such as 2-amino-4-sulfobenzoic acid, has also been a subject of study, with methods developed for their preparation from readily available starting materials like o-nitrotoluene. google.com These historical developments have laid the groundwork for the current understanding and application of azane;2-sulfobenzoic acid.

Current Academic Challenges and Emerging Research Paradigms for Azane;2 Sulfobenzoic Acid

Contemporary research continues to explore the potential of azane;2-sulfobenzoic acid and related compounds. One of the ongoing challenges lies in the development of more efficient and environmentally benign synthetic methods. While established procedures exist, there is a continuous drive to reduce the use of harsh reagents and minimize waste generation.

Emerging research paradigms are focusing on the application of this compound in materials science and supramolecular chemistry. The ability of the 2-sulfobenzoate anion to participate in hydrogen bonding and coordinate with metal ions makes it a candidate for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. researchgate.net These materials have potential applications in areas such as gas storage, catalysis, and sensing.

Furthermore, the compound serves as a versatile reagent in organic synthesis. aaronchem.com Its role as a sulfonating agent allows for the introduction of the sulfonate group into other organic molecules, thereby modifying their physical and chemical properties. aaronchem.com The water solubility of this compound is a significant advantage in this context, enabling reactions to be carried out in aqueous environments, which aligns with the principles of green chemistry. aaronchem.com

Interdisciplinary Significance of Azane;2 Sulfobenzoic Acid in Modern Chemistry

Elucidation of Novel Synthetic Pathways for this compound and its Structural Analogues

Traditional synthesis methods for saccharin (B28170), such as the Remsen-Fahlberg process starting from toluene (B28343) or the phthalic anhydride method, have been historically significant but are often associated with harsh conditions and environmental concerns. google.com Modern synthetic chemistry seeks to overcome these limitations through more elegant and efficient routes.

A notable advancement is a "one-pot" synthesis process that starts from 2-chlorobenzamide (B146235). google.com This method involves a thio-reaction with a sulfur-containing reagent to produce 2-mercaptobenzamide, followed by oxidative cyclization and a subsequent oxidation reaction to yield the final saccharin product. google.com This pathway is lauded for its shorter route, high yield, and the ability to synthesize saccharin without the need to purify intermediate products. google.com

Beyond the core structure, novel pathways to structural analogues have been explored. A photochemical strategy, for instance, allows for the one-step synthesis of seven-membered ring benzosultams using the saccharin anion as the starting material. nih.gov Other approaches focus on creating aza-bioisosteres, where the carbonyl carbon or sulfonyl oxygen atoms are replaced with nitrogen-containing groups, leading to new classes of compounds such as aza-pseudosaccharins and cyclic acylsulfoximines. nih.gov

Regioselective Synthesis Strategies Employing this compound Precursors

Regioselectivity—the control of where a chemical reaction occurs on a molecule—is paramount in the synthesis of complex saccharin derivatives. Saccharin itself can act as a versatile precursor and nitrogen source in reactions that demand high regiochemical control.

Palladium catalysis has enabled the regioselective difunctionalization of alkenes. researchgate.netacs.org In these reactions, saccharin serves as the nitrogen source in an initial aminopalladation step. acs.org Depending on the subsequent reaction conditions and the type of oxidant used, this can lead to either diamination or aminooxygenation of the alkene with high regioselectivity. acs.org Another innovative approach is the regioselective photocycloaddition of the saccharin anion to π-systems, which has been successfully employed in continuous-flow reactors to produce benzosultams. nih.gov

| Method | Precursor(s) | Reagents/Catalyst | Outcome | Reference(s) |

| Alkene Difunctionalization | Alkenes, Saccharin | Palladium catalyst, Hypervalent iodine oxidants | Regioselective diamination or aminooxygenation of the alkene | researchgate.net, acs.org |

| Photocycloaddition | Saccharin anion, π-systems | Light (photochemical) | Regioselective formation of seven-membered ring benzosultams | nih.gov |

| 1,3-Dipolar Cycloaddition | N-allylsaccharin, Arylnitrile oxides | Microwave irradiation (solvent-free) | Regioselective synthesis of isoxazoline (B3343090) N-substituted saccharin | researchgate.net |

Stereoselective Approaches in the Formation of Chiral this compound Derivatives

The synthesis of specific stereoisomers (enantiomers or diastereomers) is a critical goal in modern drug discovery and materials science. Stereoselective strategies involving the saccharin scaffold have been developed to create chiral derivatives with high optical purity.

A significant achievement in this area is the highly stereoselective synthesis of saccharin-substituted β-lactams. researchgate.net This method involves the in situ generation of a saccharinylketene, which then undergoes a formal [2π + 2π] cycloaddition with Schiff bases to form the desired β-lactam ring with controlled stereochemistry. researchgate.net

Another key strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. This has been effectively demonstrated in the synthesis of chiral α-SCF₃-β-ketoesters. mdpi.comunimi.it In this approach, a chiral enamine is first formed from a β-ketoester and a chiral diamine. This enamine then reacts with an electrophilic trifluoromethylthiolating reagent, N-trifluoromethylthio saccharin, to install the SCF₃ group at the α-position, creating a quaternary stereocenter with high enantioselectivity (up to 91% ee). mdpi.comunimi.it

| Method | Saccharin-based Reagent | Key Strategy | Product | Enantiomeric Excess (ee) | Reference(s) |

| Formal [2π+2π] Cycloaddition | In situ generated saccharinylketene | Reaction with Schiff bases | Saccharin-substituted β-lactams | Highly stereoselective | researchgate.net |

| Asymmetric Trifluoromethylthiolation | N-Trifluoromethylthio saccharin | Use of a chiral auxiliary (e.g., from trans-1,2-diaminocyclohexane) to form a chiral enamine | α-Substituted-α-trifluoromethylthio-β-ketoesters | Up to 91% | mdpi.com, unimi.it |

Catalytic Approaches in the Synthesis of this compound and Related Compounds

Catalysis offers a powerful toolkit for making the synthesis of saccharin and its derivatives more efficient, selective, and sustainable. rsc.org Both homogeneous and heterogeneous catalysts have been successfully employed, each offering distinct advantages.

Homogeneous Catalysis for Efficient this compound Synthesis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often leading to high activity and selectivity under mild conditions. A novel example is the development of a salt made from 4-N,N-dimethylaminopyridine (DMAP) and saccharin (DMAP·saccharin). researchgate.net This salt functions as a highly efficient and recyclable catalyst for acylation reactions, acting as a bridge between homogeneous and heterogeneous catalysis. researchgate.net

Metal-based homogeneous catalysts are also prominent. The Chan–Lam cross-coupling reaction, which forms carbon-nitrogen bonds, has been adapted for the synthesis of saccharin derivatives. A copper(II) fluoride (B91410) (CuF₂)-catalyzed reaction between saccharin and various boronic acids can be controlled to produce either N-arylsaccharins or ring-opened methyl 2-(N-arylsulfamoyl)benzoates, demonstrating a chemodivergent synthesis controlled by the reaction solvent. acs.org

Heterogeneous Catalysis in the Production of this compound Intermediates

Heterogeneous catalysts, which are in a different phase from the reactants, are prized for their ease of separation, handling, and recyclability, making them highly suitable for industrial processes. ukzn.ac.za

A novel heterogeneous catalytic system comprising saccharin, titanium superoxide (B77818) (Ti-superoxide), and tert-butyl hydroperoxide (TBHP) has been developed for the oxidative amidation of aldehydes. rsc.orgresearchgate.net In this system, saccharin serves as the amine source, and the solid catalyst can be recovered and reused. researchgate.net Furthermore, saccharin itself, or its sodium salt, can function as a heterogeneous organocatalyst. For example, sodium saccharin has been used to catalyze the synthesis of dihydropyrano[2,3-g]chromenes under microwave irradiation, proving more effective than saccharin alone. rsc.org

| Catalysis Type | Catalyst System | Reaction | Key Advantages | Reference(s) |

| Homogeneous | DMAP·saccharin salt | Acylation of alcohols | Recyclable, efficient under mild/solvent-free conditions | researchgate.net |

| Homogeneous | CuF₂ / DMAP | Chan-Lam N-arylation | Chemodivergent, provides access to different product classes | acs.org |

| Heterogeneous | Saccharin/Ti-superoxide/TBHP | Oxidative amidation of aldehydes | Catalyst reusability, operational simplicity | rsc.org, researchgate.net |

| Heterogeneous | Sodium Saccharin | Knoevenagel cyclocondensation | High yield, short reaction time (microwave), eco-friendly | rsc.org |

| Heterogeneous | Saccharin-based ionic liquid | Synthesis of pyran derivatives | Recyclable catalyst, high efficiency | dntb.gov.ua |

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the synthesis of saccharin and its derivatives.

The previously mentioned "one-pot" synthesis of saccharin from 2-chlorobenzamide exemplifies several green principles. google.com It features a high atom economy, a shorter synthetic route that reduces material and energy usage, and utilizes organic solvents that can be recycled, thus minimizing pollution and production costs. google.com

The use of benign solvents and alternative energy sources is another cornerstone of green synthetic chemistry. Researchers have developed methods for synthesizing saccharin-substituted urea (B33335) and thiourea (B124793) derivatives using water as a non-toxic, non-flammable green solvent, coupled with energy-efficient microwave irradiation. derpharmachemica.com This approach avoids the use of volatile organic compounds and significantly shortens reaction times. derpharmachemica.com

Furthermore, saccharin itself and its simple derivatives are increasingly being used as inexpensive, non-toxic, and effective organocatalysts for a wide range of multi-component reactions. rsc.orgresearchgate.net These reactions are often performed under solvent-free conditions, which further enhances their environmental credentials by eliminating solvent waste and simplifying product purification. researchgate.net For instance, saccharin sulfonic acid (SaSA) has been reported as an efficient, reusable solid acid catalyst for producing xanthene derivatives under solvent-free conditions. rsc.org

| Green Approach | Methodology | Green Principle(s) Applied | Benefits | Reference(s) |

| Sustainable Pathway | One-pot synthesis from 2-chlorobenzamide | Atom economy, shorter route, recyclable solvents | Reduced waste, lower cost, less pollution | google.com |

| Green Solvents/Energy | Synthesis of derivatives in water under microwave irradiation | Use of safer solvents, energy efficiency | Non-toxic, non-flammable, rapid reactions | derpharmachemica.com |

| Organocatalysis | Saccharin as a catalyst for multi-component reactions | Use of renewable/non-toxic catalysts, solvent-free conditions | Inexpensive, environmentally benign, simple operation | rsc.org, researchgate.net |

| Solid Acid Catalysis | Saccharin sulfonic acid (SaSA) as a catalyst | Recyclable catalyst, high atom economy | Reusability, high yields, easy work-up | rsc.org |

Derivatization Strategies for Functionalizing this compound Moieties

The functional groups of this compound, namely the carboxylic acid and the sulfonic acid moieties (in their salt forms), offer opportunities for chemical derivatization to create new molecules with tailored properties. While the ammonium salt itself is stable, the underlying 2-sulfobenzoic acid can be readily derivatized prior to or after the salt formation.

The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, and acid chlorides. Esterification, for instance, can be achieved by reacting 2-sulfobenzoic acid with an alcohol under acidic conditions. The resulting esters can have applications as plasticizers or as intermediates in further syntheses.

The sulfonic acid group can also be functionalized. For example, conversion to the sulfonyl chloride (-SO₂Cl) by reaction with thionyl chloride or a similar reagent opens up a wide range of derivatization possibilities. The sulfonyl chloride can then be reacted with amines to form sulfonamides or with alcohols to form sulfonic esters.

| Functional Group | Derivative | Reaction | Potential Applications of Derivatives |

| Carboxylic Acid | Ester | Reaction with alcohol and acid catalyst | Plasticizers, chemical intermediates |

| Carboxylic Acid | Amide | Reaction with amine | Pharmaceuticals, polymers |

| Sulfonic Acid | Sulfonyl Chloride | Reaction with thionyl chloride | Reactive intermediate |

| Sulfonyl Chloride | Sulfonamide | Reaction with amine | Antibacterial agents, diuretics |

The strategic derivatization of this compound allows for the fine-tuning of its chemical and physical properties, paving the way for its use in a broader range of applications, from materials science to the synthesis of bioactive molecules.

Table of Compound Names

| Systematic Name | Common Name |

| This compound | Ammonium 2-sulfobenzoate |

| 2-Sulfobenzoic acid | - |

| Toluene | - |

| Benzoic acid | - |

| Ammonia | - |

| Ammonium carbonate | - |

| Ammonium bicarbonate | - |

| Thionyl chloride | - |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules in both solution and the solid state. For this compound, both multidimensional solution-state NMR and solid-state NMR offer complementary information regarding its molecular structure and dynamics.

Multidimensional NMR techniques are instrumental in unequivocally assigning proton (¹H) and carbon-¹³ (¹³C) signals and in probing the spatial relationships between atoms, which is crucial for conformational analysis. The aromatic region of the ¹H NMR spectrum of this compound presents a complex four-spin system that can be challenging to interpret with one-dimensional methods alone.

A 500 MHz ¹H NMR spectrum of 2-sulfobenzoic acid ammonium salt in D₂O reveals overlapping signals in the aromatic region. However, analysis of the spectrum in a basic medium, such as NaOD/D₂O, simplifies the pattern by ensuring the full deprotonation of both the carboxylic and sulfonic acid groups. scribd.com This simplification facilitates the manual analysis of the resulting ABCD spin system. scribd.com Advanced computational tools can be employed to iterate and refine the spectral parameters, providing precise chemical shifts and coupling constants.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the through-space proximity of the ammonium protons to the aromatic ring, helping to define the conformational preferences of the cation-anion pair in solution. The conformational analysis of 2-sulfobenzoic acid and its derivatives is influenced by significant intramolecular interactions, particularly hydrogen bonding, between the adjacent carboxylic and sulfonic acid groups. smolecule.combeilstein-journals.org

Table 1: Iterated 500 MHz ¹H NMR Parameters for the Anion of this compound in Different Solvents. scribd.com

| Parameter | In D₂O (Hz) | In NaOD/D₂O (Hz) |

| ν₁ (A) | 1590.75602 | 1566.50789 |

| ν₂ (B) | 1529.78148 | 1509.36152 |

| ν₃ (C) | 1527.50117 | 1494.03515 |

| ν₄ (D) | Not specified | Not specified |

Note: The table is based on data from a 500 MHz NMR spectrum analysis. The lettering (A, B, C) corresponds to the different aromatic protons.

Solid-state NMR (ssNMR) spectroscopy provides critical information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR can reveal details about the local environment of the nitrogen and carbon atoms.

¹⁴N ssNMR is particularly sensitive to the crystalline environment of the ammonium ion. nih.gov High-resolution ¹⁴N Magic-Angle Spinning (MAS) NMR spectra can be used to determine the ¹⁴N quadrupole coupling constant (C(Q)) and the asymmetry parameter (η(Q)) with high precision. nih.gov These parameters are highly sensitive to the crystal structure and can provide more detailed information for the characterization of ammonium salts compared to isotropic chemical shifts alone. nih.gov The magnitudes of ¹⁴N quadrupole coupling constants for ammonium salts typically range from approximately 20 kHz to 1 MHz. nih.gov

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectroscopy is another key technique. It can be used to identify the number of non-equivalent carbon atoms in the asymmetric unit of the crystal, providing insights into the packing and symmetry of the molecules in the solid state. For example, a study on tributyltin 2-sulfobenzoate utilized ¹³C and ¹¹⁹Sn CP/MAS NMR to determine the non-equivalence of two tin atoms in the crystal structure.

Table 2: Potential Solid-State NMR Parameters for this compound

| Nucleus | NMR Technique | Potential Information Gained |

| ¹⁴N | MAS NMR | Quadrupole coupling constant (C(Q)), asymmetry parameter (η(Q)), number of distinct ammonium ion sites. |

| ¹³C | CP/MAS NMR | Number of crystallographically independent molecules, chemical shift anisotropy, information on molecular packing. |

| ¹H | MAS NMR | Proton environments and dynamics, hydrogen bonding interactions. |

High-Resolution Mass Spectrometry (HRMS) for this compound

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of this compound and for elucidating its fragmentation pathways, which provides structural confirmation.

The fragmentation of the 2-sulfobenzoate anion under mass spectrometric conditions, particularly with techniques like Electrospray Ionization (ESI), can reveal characteristic losses. The derivatization of peptides with 2-sulfobenzoic acid cyclic anhydride has shown that an initial fragmentation step often involves the loss of the sulfonic acid group (SO₃). nih.govcore.ac.uk

In tandem mass spectrometry (MS/MS) experiments, the precursor ion of the 2-sulfobenzoate anion would be selected and subjected to collision-induced dissociation (CID). The resulting product ions would provide a fingerprint of the molecule's structure. Based on the known fragmentation of benzoic acid and its derivatives, key fragmentation pathways for the 2-sulfobenzoate anion would likely include:

Loss of SO₃: A primary fragmentation leading to a benzoate (B1203000) radical anion or a related species.

Decarboxylation: Loss of CO₂ from the carboxylate group.

Loss of H₂O: From the sulfonic acid group if protonated.

The positive ion mode would show the fragmentation of the ammonium cation, which is a simple fragmentation, and potentially adducts of the anion with other cations present.

Table 3: Predicted Key Fragment Ions of the 2-Sulfobenzoate Anion in Negative Ion Mode HRMS

| m/z (Predicted) | Proposed Formula | Fragmentation Pathway |

| 201.0016 | [C₇H₅O₅S]⁻ | [M-H]⁻ of 2-sulfobenzoic acid |

| 121.0295 | [C₇H₅O₂]⁻ | [M-H-SO₃]⁻ |

| 157.0067 | [C₇H₅O₃]⁻ | [M-H-CO₂]⁻ |

Note: These are predicted values based on the exact mass of the most abundant isotopes.

Isotopic labelling is a powerful technique to trace the pathways of atoms through fragmentation processes in mass spectrometry. vulcanchem.com While no specific isotopic labelling studies have been reported for this compound, the methodology offers significant potential for mechanistic insights.

By selectively replacing atoms with their heavier isotopes (e.g., ¹⁸O in the carboxyl or sulfonyl groups, or ²H on the aromatic ring), one can track the origin of atoms in the fragment ions. For instance, labelling the sulfonic acid group with ¹⁸O would definitively confirm whether the observed loss of water originates from this group. Similarly, deuterium (B1214612) labelling of specific aromatic positions could clarify any hydrogen scrambling that might occur before or during fragmentation. This technique is crucial for distinguishing between proposed fragmentation mechanisms and for understanding complex gas-phase ion chemistry.

X-ray Crystallography Methodologies for Investigating this compound Complexes

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. cymitquimica.com While a crystal structure for this compound itself is not publicly available, the crystallographic analysis of related compounds offers valuable insights into the expected structural features.

A study on a chiral diamine derivative of 2-sulfobenzoic acid revealed a characteristic intramolecular hydrogen bond between the amide proton and an oxygen atom of the sulfonate group. beilstein-journals.org This interaction significantly restricts the conformation of the 2-sulfobenzoic moiety. beilstein-journals.org It is highly probable that similar intramolecular hydrogen bonding between the carboxylic acid proton (in the free acid form) or interactions with the ammonium cation and the sulfonate group would be observed in the crystal structure of this compound.

To obtain crystals suitable for X-ray diffraction, various crystallization techniques can be employed, such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization. The resulting diffraction data would allow for the determination of bond lengths, bond angles, torsional angles, and the nature of intermolecular interactions, including hydrogen bonding and ionic interactions between the ammonium cation and the sulfobenzoate anion.

Single-Crystal X-ray Diffraction for Defining Bond Lengths and Angles

The compound exists as an ammonium salt, with the proton from the sulfonic acid group transferred to the ammonia molecule. Research has shown that ammonium hydrogen 2-sulfobenzoate is isomorphous with its hydronium counterpart, hydronium 2-carboxybenzenesulfonate (H₃O⁺·C₇H₅O₅S⁻). iucr.org This indicates that they share the same crystal structure framework. The 2-sulfobenzoate anions are linked into chains by strong hydrogen bonds. iucr.org In the ammonium salt, the ammonium cations are situated around these anionic chains, interacting with them through hydrogen bonds. iucr.orgiucr.org

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Degree |

| S-O (sulfonate) | ~1.45 | O-S-O (sulfonate) | ~113 |

| S-C (aromatic) | ~1.77 | O-S-C (sulfonate) | ~106 |

| C=O (carboxylate) | ~1.22 | O-C-O (carboxylate) | ~124 |

| C-O (carboxylate) | ~1.30 | O-C-C (carboxylate) | ~118 |

| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |

| N-H (ammonium) | ~1.03 | H-N-H (ammonium) | ~109.5 |

Powder X-ray Diffraction for Polymorphic Analysis of this compound

Powder X-ray diffraction (PXRD) is a primary technique for the analysis of polycrystalline materials. tum.de It is particularly valuable for identifying crystalline phases and investigating polymorphism, which is the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties, and PXRD provides a characteristic "fingerprint" for each crystalline form.

The analysis of this compound by PXRD would involve exposing a powdered sample to an X-ray beam and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is unique to the specific crystalline arrangement of the compound.

In the context of polymorphic analysis, a study would involve:

Crystallization under various conditions: Attempting to crystallize this compound from different solvents and at various temperatures and pressures to induce the formation of different polymorphs.

PXRD analysis of resulting solids: Each solid batch would be analyzed by PXRD. The appearance of different diffraction patterns would indicate the presence of polymorphism.

Phase identification and quantification: The unique peak positions and relative intensities in the PXRD patterns can be used to identify each polymorph and, in mixed-phase samples, to quantify the relative amounts of each form.

While specific studies on the polymorphism of this compound are not extensively documented in the literature, the principles of PXRD are well-established for such analyses in related organic salts. researchgate.net For example, polymorphism has been identified and characterized in related ammonium sulfonate salts, where different hydrogen-bonding motifs lead to distinct crystal packing. acs.org A hypothetical PXRD dataset for a crystalline form of this compound would consist of a list of 2θ values and their corresponding intensities.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 100 |

| 23.1 | 3.85 | 60 |

| 26.6 | 3.35 | 70 |

| 29.9 | 2.99 | 50 |

Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions in this compound Systems

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and, crucially, the intermolecular interactions within a crystal lattice. nih.govphotothermal.com These techniques measure the vibrational energies of molecular bonds, which are affected by the local chemical environment, including hydrogen bonding. pharmaffiliates.com

For this compound, the key intermolecular interaction is the hydrogen bonding between the ammonium cation (NH₄⁺) and the sulfobenzoate anion. The N-H bonds of the ammonium ion act as hydrogen bond donors, while the oxygen atoms of the sulfonate (SO₃⁻) and carboxylate (COO⁻) groups act as acceptors.

The IR spectrum of 2-sulfobenzoic acid ammoniate shows characteristic absorption bands that confirm its structure and intermolecular interactions. nist.gov

N-H Stretching: The broad absorption bands in the region of 3200-2800 cm⁻¹ are characteristic of the N-H stretching vibrations of the NH₄⁺ group involved in hydrogen bonding.

C=O Stretching: A strong absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid group.

S=O Stretching: The strong, distinct bands for the symmetric and asymmetric stretching vibrations of the sulfonate group (SO₃⁻) typically appear in the regions of 1050-1030 cm⁻¹ and 1250-1150 cm⁻¹, respectively.

N-H Bending: The bending vibrations of the NH₄⁺ group are observed around 1480-1400 cm⁻¹. mdpi.com

The positions and shapes of these bands, particularly the broadening and shifting of the N-H and S=O/C=O stretching frequencies compared to their non-hydrogen-bonded states, provide direct evidence for the strong intermolecular hydrogen-bonding network that defines the crystal structure. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| ν(N-H) stretch | 3200 - 2800 (broad) | Ammonium (H-bonded) |

| ν(C=O) stretch | ~1685 | Carboxylic Acid |

| δ(N-H) bend | ~1450 | Ammonium |

| ν(S=O) asymmetric stretch | ~1220 | Sulfonate |

| ν(S=O) symmetric stretch | ~1040 | Sulfonate |

| ν(C-S) stretch | ~730 | C-SO₃ |

Electronic Spectroscopy (UV-Vis) for Investigating this compound Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. hawaii.edu When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly its chromophores—the parts of the molecule that absorb light.

In this compound, the chromophore is the benzene ring substituted with the carboxyl and sulfonate groups. The primary electronic transitions observed for such aromatic systems are π → π* transitions. researchgate.net These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital associated with the aromatic system.

The UV-Vis spectrum of this compound is expected to show strong absorption bands in the ultraviolet region. The presence of the electron-withdrawing sulfonate and carboxylate groups on the benzene ring influences the energy of these transitions. The solid-state UV-Vis spectrum of a closely related compound, 2-amino-4-sulfobenzoic acid, shows strong absorption below 350 nm, which is consistent with π → π* transitions. researchgate.net The spectrum of this compound would be similar, characterized by one or more intense peaks in the UV region. Less intense n → π* transitions, involving non-bonding electrons on the oxygen atoms, may also be present but are often obscured by the stronger π → π* absorptions. researchgate.net

| Transition Type | Expected λmax Range (nm) | Associated Chromophore |

|---|---|---|

| π → π | 200 - 240 | Benzene Ring |

| π → π | 260 - 300 | Substituted Benzene Ring |

| n → π* | > 300 (weak) | C=O, S=O groups |

Quantum Chemical Calculations on the Electronic Structure and Reactivity of Azane;2-sulfobenzoic Acidmdpi.comresearchgate.net

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and inherent reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. researchgate.netaps.org It offers a balance between accuracy and computational cost, making it ideal for studying molecules like this compound.

Studies on the 2-sulfobenzoate anion, the conjugate base of 2-sulfobenzoic acid, provide critical insights into the geometry of the anionic component of the title compound. DFT calculations, specifically using the B3LYP method with the cc-pVTZ basis set, have been employed to explore the various conformations of 2-sulfobenzoic acid (2-COOH-BSA). mdpi.com These calculations show that the molecule can exist in several conformations depending on the orientation of the sulfonic acid and carboxylic acid groups. The most stable conformers feature an intramolecular hydrogen bond (IHB) between the hydrogen of the –SO₃H group and one of the oxygen atoms of the –COOH group. mdpi.com For the deprotonated 2-sulfobenzoate anion, the geometry is defined by the relative orientation of the carboxylate and sulfonate groups with respect to the benzene ring.

In a related computational study on tripropylammonium (B8586437) 2-sulfobenzoate, DFT calculations revealed that the ionic liquid is formed via proton transfer from the –SO₃H group of the acid to the nitrogen atom of the amine. researchgate.netresearchgate.net A similar proton transfer is expected in the formation of this compound from ammonia and 2-sulfobenzoic acid.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net For the 2-sulfobenzoate anion, the HOMO is typically localized on the carboxylate and sulfonate groups, which are the centers for nucleophilic reactivity, while the LUMO is distributed over the aromatic ring system, indicating sites for electrophilic attack.

Table 1: Calculated Geometrical Parameters for a Stable Conformer of 2-Sulfobenzoic Acid Data derived from DFT/B3LYP calculations on related structures. mdpi.com

| Parameter | Value (Å or degrees) |

| Bond Lengths | |

| S-O (sulfonate) | ~1.45 |

| S-C (aromatic) | ~1.78 |

| C=O (carboxylate) | ~1.21 |

| C-O (carboxylate) | ~1.35 |

| Bond Angles | |

| O-S-O | ~113-120 |

| O-S-C | ~105-108 |

| Dihedral Angles | |

| C-C-S-O | Varies with conformation |

| C-C-C=O | Varies with conformation |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. arxiv.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, often approaching experimental accuracy, though at a higher computational cost than DFT. mdpi.com

For systems like this compound, high-accuracy ab initio calculations can be used to benchmark the results obtained from DFT methods. For instance, while DFT is effective for geometry optimization, MP2 or CCSD(T) methods can yield more reliable reaction and dissociation energies. mdpi.com A computational study on the deprotonation of benzoic acid found that MP2/6-311++G** calculations provided a Gibbs free energy value in better agreement with experimental data than standard DFT/B3LYP methods. mdpi.com Although specific high-level ab initio studies on this compound are not widely documented, these methods are crucial for obtaining definitive theoretical predictions for its thermodynamic properties, such as proton affinity and gas-phase acidity, and for accurately describing non-covalent interactions, like hydrogen bonding and ion-pair interactions, which are central to the compound's structure. nih.gov

Molecular Dynamics (MD) Simulations for this compound Systemspku.edu.cnmit.edu

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic evolution of a system. newswise.com This technique is invaluable for understanding the behavior of this compound in different environments.

In solution, particularly in water, the conformation and interactions of this compound are heavily influenced by the solvent. MD simulations are the primary tool for investigating these effects. nih.gov For the 2-sulfobenzoate anion, simulations in an aqueous environment would reveal the structure of the hydration shell around its different functional groups.

MD simulations can also be used to understand the behavior of this compound when incorporated into more complex systems, such as biological membranes or material matrices. For example, aromatic sulfonates are used in the development of metal-organic frameworks (MOFs) and polymers. researchgate.netmdpi.com

Simulations could model the interactions of this compound within the pores of a zeolite or a MOF. researchgate.netrsc.org Such studies would elucidate how the confinement and the specific chemical environment of the matrix affect the ion pair's conformation, orientation, and mobility. For instance, MD simulations have been used to study the adsorption of sodium dodecyl benzene sulfonate on a calcium carbonate surface, revealing how the surfactant molecules arrange themselves at the solid-liquid interface. researchgate.net Similarly, simulating this compound within a polymer matrix, such as a proton exchange membrane, could provide insights into its role in facilitating ion transport, a process critical for applications like fuel cells. researchgate.net These simulations are crucial for the rational design of new materials with tailored properties.

Prediction of Reaction Mechanisms Involving this compound via Computational Approachesnih.govresearchgate.net

Computational methods are instrumental in elucidating the detailed pathways of chemical reactions. For this compound, a key reaction to study is the proton transfer between the sulfonic acid group of 2-sulfobenzoic acid and ammonia (azane), which leads to its formation.

Computational studies can map the potential energy surface (PES) for this acid-base reaction. nih.gov By identifying the transition state structure, the energy barrier for the proton transfer can be calculated. DFT calculations have been used to model the proton transfer from various sulfonic acids to amines, showing that the process is highly dependent on the proton affinities of the anion and the amine. nih.gov For the reaction between 2-sulfobenzoic acid and tripropylamine, computational modeling confirmed that proton transfer occurs from the sulfonic acid group, which is more acidic than the carboxylic acid group. researchgate.netresearchgate.net

Beyond its formation, other reactions, such as thermal decomposition or reactions with other molecules, can be investigated. For example, Born-Oppenheimer molecular dynamics (BOMD) can simulate the reaction dynamics directly, showing how proton transfer events occur in real-time. researchgate.net Such simulations have been used to study proton transfer at sulfonic acid groups in Nafion, a polymer used in fuel cells, revealing that the reactions are not always concerted and can be mediated by water molecules. researchgate.net These computational approaches provide a molecular-level understanding of reaction mechanisms that is often inaccessible through experimental means alone, enabling the prediction of reactivity and the design of more stable systems.

Transition State Analysis for this compound Reactions

Transition state analysis is a cornerstone of computational chemistry, providing a quantitative understanding of reaction mechanisms and rates. For reactions involving this compound, this analysis typically involves locating the transition state structure on the potential energy surface, which represents the highest energy point along the reaction coordinate. The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

While specific transition state analyses for reactions of the intact this compound salt are not extensively documented in publicly available literature, computational studies on the fragmentation of the 2-sulfobenzoate anion in the gas phase offer valuable insights into the methodologies and potential reaction pathways. One such reaction is the collision-induced dissociation (CID) of the [M-H]⁻ anion of 2-sulfobenzoic acid, which primarily involves decarboxylation.

Density Functional Theory (DFT) calculations, often at levels like B3LYP/6-31+G(2d,p), are employed to model the potential energy surface of such reactions. researchgate.net These calculations reveal that the decarboxylation of the 2-sulfobenzoate anion does not proceed via a simple bond cleavage. Instead, it can involve isomerization to a more stable intermediate prior to or during fragmentation. For instance, it has been proposed that the initially formed carbanion after CO₂ loss rapidly isomerizes to the more stable benzenesulfonate (B1194179) anion. researchgate.netresearchgate.net This isomerization itself proceeds through a specific transition state.

The calculated energies for the intermediates and transition states are crucial for understanding the reaction mechanism. High energy barriers for certain pathways can indicate that those routes are kinetically unfavorable. researchgate.net

Table 1: Calculated Relative Energies for Isomeric Deprotonated 2-Sulfobenzoic Acid Species

| Species | Structure | Relative Energy (kcal/mol) |

| Benzenesulfonate anion | C₆H₅SO₃⁻ | 0.0 |

| 2-Dehydrobenzenesulfonic acid anion | Anion formed by CO₂ loss from 2-sulfobenzoate | > 65 |

| Transition state for isomerization | Structure for the 1,2-proton transfer between isomeric anions | > 120 |

Note: The energies are based on DFT calculations and represent the relative stability of different isomers and the barrier for their interconversion in the gas phase. The data is adapted from studies on the fragmentation of the 2-sulfobenzoate anion. researchgate.net

Computational Elucidation of Proton Transfer Dynamics in this compound Equilibria

Proton transfer is a fundamental process in the chemistry of this compound, governing its acid-base properties and the equilibrium between different ionic and neutral species. Computational methods are invaluable for elucidating the dynamics of these proton transfers, including the pathways, rates, and the influence of the molecular environment. rsc.orgnih.gov

In this compound, there are multiple potential proton transfer equilibria. The primary equilibrium involves the transfer of a proton between the ammonium cation (NH₄⁺) and the anionic 2-sulfobenzoate. The 2-sulfobenzoate anion itself has two acidic sites, the sulfonic acid group (-SO₃H) and the carboxylic acid group (-COOH), with the sulfonic acid being the stronger acid. In the formation of the salt with ammonia (azane), the proton from the sulfonic acid group is transferred to ammonia to form the ammonium ion and the sulfonate group (-SO₃⁻). A secondary equilibrium could involve the proton of the carboxylic acid group.

Computational techniques such as ab initio molecular dynamics (AIMD) and quantum mechanical/molecular mechanical (QM/MM) simulations can be used to study these proton transfer events in detail. manchester.ac.uk These methods allow for the explicit consideration of solvent molecules, which can play a crucial role in mediating proton transfer through Grotthuss-type mechanisms.

The potential energy surface for the proton transfer can be calculated using methods like Density Functional Theory (DFT). researchgate.net This allows for the determination of the energy barriers for proton transfer between the different sites. A lower energy barrier indicates a more facile proton transfer. For this compound, it is expected that the proton is primarily localized on the nitrogen atom, forming a distinct ion pair with the 2-carboxybenzenesulfonate anion. rsc.org

Table 2: Key Aspects of Computational Proton Transfer Analysis

| Aspect Investigated | Computational Methodologies | Insights Gained |

| Proton Affinity | DFT, MP2 calculations | Determines the most likely sites of protonation. |

| Potential Energy Surface | DFT, ab initio methods | Maps the energy landscape of the proton transfer reaction, identifies barriers. researchgate.net |

| Proton Transfer Pathway | Intrinsic Reaction Coordinate (IRC) calculations | Determines the minimum energy path for the proton to travel between donor and acceptor. |

| Solvent Effects | QM/MM, AIMD, continuum solvation models (e.g., PCM) | Elucidates the role of the solvent in stabilizing charge and mediating transfer. manchester.ac.uk |

| Kinetic Isotope Effects | Semiclassical transition state theory with tunneling corrections | Predicts the change in reaction rate upon isotopic substitution (e.g., H/D). manchester.ac.uk |

Computational Design and Virtual Screening of this compound Derivatives for Targeted Functions

Computational design and virtual screening are powerful tools in modern drug discovery and materials science. nih.govnih.gov These methods allow for the rapid in silico evaluation of large libraries of virtual compounds, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing. Derivatives of this compound could be designed to target specific biological macromolecules, such as enzymes or receptors.

The process begins with the identification of a biological target. For a hypothetical example, let's consider the design of inhibitors for a bacterial enzyme that is crucial for its survival. The first step is to generate a virtual library of this compound derivatives. This can be done by systematically modifying the parent structure, for example, by adding different functional groups to the benzene ring or by creating various amides from the carboxylic acid group.

Next, molecular docking simulations are performed. nih.gov This involves predicting the preferred orientation of each derivative within the active site of the target enzyme and estimating the binding affinity. The binding affinity is often expressed as a docking score, with more negative scores indicating stronger predicted binding.

Compounds with promising docking scores are then subjected to further computational analysis, such as the calculation of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to assess their drug-likeness. nih.gov Finally, more rigorous methods like molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. nih.gov

Table 3: Hypothetical Virtual Screening of this compound Derivatives Against a Target Enzyme

| Compound ID | Derivative Structure (Modification on Benzene Ring) | Docking Score (kcal/mol) | Predicted Binding Affinity (Kᵢ, nM) | Key Interacting Residues |

| AZS-001 | (Parent Compound) | -5.8 | 15,000 | Arg124, Ser210 |

| AZS-002 | 4-Chloro | -7.2 | 850 | Arg124, Ser210, Phe180 |

| AZS-003 | 5-Nitro | -6.5 | 3,200 | Arg124, Tyr98 |

| AZS-004 | 4-Methoxy | -6.9 | 1,500 | Arg124, Ser210, Met211 |

| AZS-005 | 4-Trifluoromethyl | -7.8 | 250 | Arg124, Phe180, Leu215 |

Note: This table is for illustrative purposes only and does not represent actual experimental data. It demonstrates the type of data generated during a virtual screening campaign.

Mechanistic Investigations into the Reactivity and Transformations of Azane;2 Sulfobenzoic Acid

Acid-Base Equilibrium and Proton Transfer Dynamics of Azane;2-sulfobenzoic Acid

The presence of two acidic functional groups, the strongly acidic sulfonic acid group (-SO₃H) and the weakly acidic carboxylic acid group (-COOH), governs the acid-base properties of 2-sulfobenzoic acid. The deprotonation of these groups occurs in a stepwise manner, dictated by their respective acid dissociation constants (pKa).

The speciation of 2-sulfobenzoic acid in an aqueous solution is highly dependent on the pH. The sulfonic acid group is a very strong acid, with a pKa value estimated to be negative, similar to other arylsulfonic acids like benzenesulfonic acid (pKa ≈ -6.5). youtube.com The carboxylic acid group is also acidic, with a pKa expected to be slightly lower than that of benzoic acid (pKa ≈ 4.2) due to the electron-withdrawing nature of the adjacent sulfonate group.

Based on these properties, the molecule can exist in three primary forms in solution:

Fully Protonated (H₂A): At very low pH (pH < 0), both the sulfonic acid and carboxylic acid groups are protonated.

Monoanion (HA⁻): As the pH increases, the highly acidic sulfonic acid group is the first to deprotonate, forming a monoanion. This species is predominant in the acidic pH range.

Dianion (A²⁻): At pH values above the pKa of the carboxylic acid group, this group also deprotonates, resulting in a dianionic species.

The pH-dependent distribution of these species is summarized in the table below.

| pH Range | Dominant Species | Structure |

| < 0 | H₂A (Sulfobenzoic Acid) | Fully protonated |

| 0 - 3 | HA⁻ (2-Sulfonylbenzoate) | Deprotonated sulfonic acid |

| > 4 | A²⁻ (2-Sulfonylbenzoate) | Deprotonated sulfonic and carboxylic acids |

Tautomerism, the interconversion of structural isomers through proton migration, is not a significant phenomenon for 2-sulfobenzoic acid. wikipedia.org The aromaticity of the benzene (B151609) ring provides substantial stability to the molecule's primary structure, making alternative tautomeric forms, such as those involving the disruption of the π-system, energetically unfavorable.

The kinetics of proton transfer for 2-sulfobenzoic acid are characteristic of its functional groups. Proton transfer reactions for strong acids and carboxylic acids are typically very fast. acs.org

Sulfonic Acid Group: The deprotonation of the sulfonic acid group is extremely rapid, occurring on a timescale characteristic of diffusion-controlled reactions. The protonation of its conjugate base (the sulfonate group) is likewise a very fast process.

Carboxylic Acid Group: The protonation and deprotonation of the carboxylic acid group are also rapid, with proton transfer on-rates for carboxylic acids generally falling in the range of 10⁹ to 10¹² M⁻¹s⁻¹. acs.org The specific rates are pH-dependent and can be influenced by factors such as temperature and the presence of buffers. These kinetic processes can be investigated using techniques like nuclear magnetic resonance (NMR) relaxation studies, which can probe the exchange rates between the protonated and deprotonated states of the carboxyl group. acs.org

Kinetics and Thermodynamics of Reactions Involving this compound

The reactivity of 2-sulfobenzoic acid is influenced by both its functional groups and the aromatic ring. Mechanistic studies focus on determining the rates and energy changes associated with its transformations, such as complexation with metal ions.

A key reaction related to 2-sulfobenzoic acid is its formation via aromatic sulfonation and the reverse reaction, desulfonation. wikipedia.org The sulfonation of benzene is reversible, and the position of the equilibrium depends on the reaction conditions. masterorganicchemistry.com

The rate of a chemical reaction is quantified by the rate constant (k). photophysics.com While specific rate constants for reactions involving 2-sulfobenzoic acid are not extensively documented in readily available literature, the principles of reaction kinetics apply. For instance, in a reaction where 2-sulfobenzoic acid participates, the rate law would take the form: rate = k[C₇H₆O₅S]ⁿ..., where 'n' is the order of the reaction with respect to the acid.

The activation energy (Ea) is the minimum energy required for a reaction to occur and is a critical parameter in understanding reaction kinetics. solubilityofthings.comwikipedia.org It represents the energy barrier that reactants must overcome to reach the transition state. libretexts.org A reaction's energy profile graphically illustrates the energy changes, showing the relative energies of the reactants, the transition state, and the products. chemguide.co.uk For a process like the coordination of a metal ion to 2-sulfobenzoic acid, the activation energy would be the energy needed to displace solvent molecules and form the initial metal-ligand bond. Catalysts can increase reaction rates by providing an alternative reaction pathway with a lower activation energy. chemguide.co.uk

The following table presents stability constants for complexes formed with a related ligand, illustrating the typical magnitudes of these values.

| Metal Ion | Ligand | Log K₁ | Log K₂ | Reference |

| Pr(III) | 1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid | 7.85 | 6.80 | ias.ac.in |

| Nd(III) | 1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid | 8.00 | 6.95 | ias.ac.in |

| Sm(III) | 1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid | 8.25 | 7.20 | ias.ac.in |

| Gd(III) | 1-(3-phenyl-5-hydroxy-4-isoxazolylazo)-4-sulfonic acid | 8.50 | 7.45 | ias.ac.in |

Note: Data is for an analogous sulfonic acid-containing ligand to demonstrate the principle of metal complex stability constants.

Role of this compound as a Ligand in Coordination Chemistry

With its two oxygen-donating functional groups, 2-sulfobenzoic acid is a versatile ligand in coordination chemistry. The deprotonated carboxylate and sulfonate groups can bind to metal centers, acting as building blocks for discrete metal complexes or extended coordination polymers. iucr.orgiucr.org

Research on similar multifunctional ligands, such as 2-amino-4-sulfobenzoic acid and 2-amino-5-sulfobenzoic acid, has demonstrated the synthesis of coordination polymers with diverse structures and properties. nih.govnih.gov These ligands have been shown to form complexes with transition metals like copper(II) and cadmium(II). iucr.orgiucr.org In these structures, the sulfobenzoate moiety can adopt various coordination modes:

Monodentate: Binding through one oxygen atom of either the carboxylate or sulfonate group.

Bidentate (Chelating): Binding through oxygen atoms from both the carboxylate and sulfonate groups to the same metal center.

Bridging: Connecting two or more metal centers to form one-, two-, or three-dimensional networks.

The incorporation of 2-sulfobenzoic acid as a ligand can lead to the formation of supramolecular architectures with potential applications in areas such as catalysis and materials science. iucr.orgmdpi.com The specific structure of the resulting coordination compound depends on factors like the choice of metal ion, the presence of auxiliary ligands, and the reaction conditions (e.g., pH and solvent). iucr.org

Mechanistic Pathways of Metal-Ion Complex Formation with this compound

The formation of metal complexes with the 2-sulfobenzoate anion is a cornerstone of its chemistry. The anion features two potential donor groups: the carboxylate (-COO⁻) and the sulfonate (-SO₃⁻). The oxygen atoms on these groups possess lone pairs of electrons, enabling them to act as Lewis bases and coordinate to metal ions. hud.ac.uk The formation of these complexes in aqueous solution typically proceeds via a substitution mechanism, where the 2-sulfobenzoate anion displaces solvent molecules, usually water, from the metal's primary coordination sphere. researchgate.netumb.edu

The coordination can occur through several pathways, resulting in complexes with varied structures and properties:

Monodentate Coordination: The ligand binds to the metal center through only one of its functional groups, either the carboxylate or the sulfonate group.

Bidentate Chelation: The ligand coordinates to a single metal center through oxygen atoms from both the carboxylate and sulfonate groups, forming a stable chelate ring. This is often favored due to the thermodynamic stability conferred by the chelate effect. libretexts.org

Bridging Coordination: The ligand links two or more metal centers. For instance, the carboxylate group may bind to one metal ion while the sulfonate group binds to another, leading to the formation of coordination polymers or extended supramolecular networks. nih.govacs.org

The specific coordination mode is influenced by several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the reaction conditions (pH, temperature, and solvent), and the presence of other auxiliary ligands in the coordination sphere. nih.govresearchgate.net For example, studies on structurally similar ligands like 2-amino-4-sulfobenzoic acid have shown the formation of both discrete mononuclear complexes and one-dimensional coordination polymers with copper(II), depending on the presence of an auxiliary ligand like 1,10-phenanthroline. nih.gov The formation mechanism involves the self-assembly of metal ions and the multifunctional organic ligands into ordered structures. nih.gov

Ligand Exchange Reactions and Stability Constants of this compound Complexes

Ligand exchange reactions are fundamental to the behavior of 2-sulfobenzoate complexes in solution. chemguide.co.uklibretexts.org These are equilibrium processes where the sulfobenzoate ligand is substituted by another ligand, or vice-versa. crunchchemistry.co.uk A general example of a ligand exchange reaction involving a metal aqua ion and the 2-sulfobenzoate anion (L²⁻) can be represented as:

[M(H₂O)ₙ]ˣ⁺ + L²⁻ ⇌ [M(H₂O)ₙ₋₁(L)]⁽ˣ⁻²⁾⁺ + H₂O

The stability of the resulting metal complex is quantified by its stability constant (K) or formation constant (β). libretexts.org A high stability constant indicates that the equilibrium lies far to the right, favoring the formation of a stable complex. umb.edu While specific stability constants for 2-sulfobenzoate are not widely reported, data from analogous sulfonate-carboxylate ligands can provide insight. The stability is influenced by factors such as the chelate effect; bidentate chelation by 2-sulfobenzoate would lead to a significant increase in entropy and thus a more stable complex compared to coordination with two separate monodentate ligands. libretexts.org

The table below shows representative stability constants (log K) for related ligands with various metal ions, illustrating the general principles of complex stability.

| Metal Ion | Ligand | log K₁ | log β₂ | Reference |

|---|---|---|---|---|

| Fe(III) | 5-Sulfosalicylic acid | 14.6 | 25.1 | |

| Cu(II) | 5-Sulfosalicylic acid | 9.7 | 16.8 | General Data |

| Al(III) | 5-Sulfosalicylic acid | 12.5 | 22.0 | General Data |

| Cu(II) | 1,2-diaminoethane (en) | 10.7 | 20.0 | libretexts.org |

Electrophilic and Nucleophilic Reactivity Profiles of this compound

The reactivity of this compound is dictated by the functional groups on the 2-sulfobenzoate anion and the properties of the ammonium (B1175870) cation.

Nucleophilic Reactivity: The 2-sulfobenzoate anion is inherently nucleophilic due to the lone pairs of electrons on the oxygen atoms of the carboxylate and sulfonate groups. masterorganicchemistry.com These sites can attack electrophilic centers. For instance, the carboxylate group can react with alkyl halides or other alkylating agents, although this is less common than the acid-catalyzed esterification of the parent carboxylic acid. wikipedia.org The sulfur atom in thiols and related compounds is known to be highly nucleophilic, and while the sulfur in the sulfonate group is electron-poor, the oxygen atoms are nucleophilic. libretexts.org The ammonium cation itself is not nucleophilic, but it exists in equilibrium with ammonia (B1221849) (azane), a potent nucleophile that readily participates in reactions such as acylation to form amides. youtube.comlibretexts.org

Electrophilic Reactivity: The aromatic ring of 2-sulfobenzoic acid is strongly deactivated towards electrophilic aromatic substitution. Both the carboxylic acid/carboxylate and the sulfonic acid/sulfonate groups are powerful electron-withdrawing groups, which reduce the electron density of the benzene ring, making it less susceptible to attack by electrophiles. wikipedia.org Any electrophilic substitution that does occur would be directed to the meta-positions relative to the existing substituents (i.e., positions 4 and 6).

Substituent Effects on Reactivity in this compound Scaffolds

The introduction of additional substituents onto the benzene ring of the 2-sulfobenzoate scaffold significantly modifies its reactivity profile. The effect of a substituent is primarily determined by its electronic properties—whether it is an electron-donating group (EDG) or an electron-withdrawing group (EWG). researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or additional sulfonic acid groups further deactivate the aromatic ring towards electrophilic attack. They also increase the acidity of the parent carboxylic acid by stabilizing the negative charge of the conjugate base through inductive and/or resonance effects. nih.gov

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), hydroxyl (-OH), or alkyl (-R) groups activate the aromatic ring towards electrophilic substitution, although the ring remains relatively deactivated by the two original EWGs. These groups decrease the acidity of the parent carboxylic acid by destabilizing the conjugate base. researchgate.net

The following table summarizes the expected effects of various substituents on the key reactive properties of the 2-sulfobenzoic acid scaffold.

| Substituent Type | Example | Effect on Ring (Electrophilic Attack) | Effect on Acidity (of parent COOH) | Effect on Nucleophilicity (of COO⁻) |

|---|---|---|---|---|

| Strong EWG | -NO₂ | Strong Deactivation | Increase | Decrease |

| Moderate EWG | -Cl | Deactivation | Increase | Decrease |

| Weak EDG | -CH₃ | Weak Activation | Decrease | Increase |

| Strong EDG | -NH₂ | Activation | Decrease | Increase |

These substituent effects can be quantitatively analyzed using principles like the Hammett equation, which correlates reaction rates and equilibrium constants with parameters that describe the electronic effect of each substituent. researchgate.netnih.gov

Electron Transfer Mechanisms Involving this compound

Electron transfer (ET) processes involving 2-sulfobenzoic acid can occur through several mechanisms, particularly when it is part of a metal complex. The aromatic system and the functional groups can potentially participate in redox reactions.

Outer-Sphere Electron Transfer: In this mechanism, an electron is transferred from a reductant to an oxidant without any change in the coordination sphere of the metal complex. The 2-sulfobenzoate ligand would not be directly involved in bridging the two reacting species, but its electronic properties (transmitted through the metal-ligand bonds) would influence the redox potential of the complex and thus the rate of electron transfer. umb.edu

Inner-Sphere Electron Transfer: This mechanism requires the 2-sulfobenzoate ligand to act as a bridge between two metal centers, one being oxidized and the other reduced. The ligand facilitates the transfer of an electron through its conjugated system. For this to occur, one of the reacting complexes must be labile to allow the formation of the bridged intermediate. umb.edu The carboxylate and sulfonate groups are both capable of acting as bridging ligands.

The aromatic ring itself is generally redox-inactive under mild conditions. Reduction of the benzene ring requires potent reducing agents, while its oxidation is difficult due to the deactivating nature of the substituents. The sulfur atom in the sulfonate group is in its highest oxidation state (+6) and is typically not reducible under common chemical conditions. Therefore, the most significant role of 2-sulfobenzoate in electron transfer reactions is likely as a ligand mediating the redox chemistry of a coordinated metal center. confex.com

Advanced Applications of Azane;2 Sulfobenzoic Acid in Materials Science and Catalysis

Incorporation of Azane;2-sulfobenzoic Acid into Metal-Organic Frameworks (MOFs) and Coordination Polymers.nih.govnih.gov

The bifunctional nature of the 2-sulfobenzoate anion, derived from this compound, makes it an attractive ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The presence of both a carboxylate and a sulfonate group allows for versatile coordination modes with metal centers, leading to the formation of diverse and stable structural motifs.

Design and Synthesis of MOFs with this compound as a Ligand

The design of MOFs using 2-sulfobenzoic acid as a ligand is predicated on the ability of its anionic form to bridge metal ions, forming extended porous networks. The synthesis of such materials typically involves solvothermal or hydrothermal methods, where a salt of the desired metal ion is reacted with the ammonium (B1175870) salt of 2-sulfobenzoic acid in a suitable solvent.

For instance, the reaction of copper(II) salts with a related compound, 2-amino-4-sulfobenzoic acid, has been shown to yield supramolecular coordination polymers with interesting structural features, including one-dimensional chains and three-dimensional networks. nih.gov While direct synthesis using this compound is less commonly reported, the principles of MOF construction with sulfonated benzoic acid derivatives are well-established. The choice of metal ion, solvent system, and reaction conditions (temperature and pressure) plays a crucial role in determining the final topology and properties of the resulting framework. nih.gov

The sulfonate group, being a weaker coordinating agent than the carboxylate, can sometimes remain uncoordinated or "dangling" within the pores of the MOF. atlasofscience.org This feature can be intentionally exploited to impart specific functionalities to the material, such as enhanced proton conductivity. atlasofscience.org The synthesis of a robust sulfonate-based MOF with missing metal-linker connectivity has been demonstrated to enhance proton conductivity, a property valuable in fuel cell technology. atlasofscience.org

Below is a table summarizing the synthesis of a coordination polymer using a derivative of 2-sulfobenzoic acid:

| Metal Ion | Ligand | Auxiliary Ligand | Synthesis Conditions | Resulting Structure | Reference |

| Copper(II) | 2-amino-4-sulfobenzoic acid | 1,10-phenanthroline | Ambient conditions | Supramolecular coordination polymer | nih.gov |

Catalytic Activity of this compound-Functionalized MOFs

MOFs functionalized with sulfonic acid groups, which can be derived from ligands like 2-sulfobenzoic acid, exhibit significant potential as solid acid catalysts. The sulfonic acid moieties within the porous framework can act as Brønsted acid sites, catalyzing a variety of organic transformations.

One area of notable application is in esterification reactions. The acidic sites within the MOF can protonate the carbonyl oxygen of a carboxylic acid, activating it for nucleophilic attack by an alcohol. The porous nature of the MOF allows for the diffusion of reactants to the active sites and the diffusion of products out of the framework.

Furthermore, sulfonic acid-modified MOFs have demonstrated excellent performance as heterogeneous bifunctional catalysts for reactions such as ethylene (B1197577) oligomerization. rsc.org In these systems, the metal nodes of the MOF can act as Lewis acid sites, while the sulfonic acid groups provide Brønsted acidity, leading to enhanced catalytic activity and selectivity compared to the unmodified MOF. rsc.org The catalytic performance can be tuned by controlling the density of the sulfonic acid groups within the framework.

The following table presents data on the catalytic performance of a sulfonic acid-functionalized MOF in a model reaction:

| Catalyst | Reaction | Key Findings | Reference |

| Sulfonic acid-modified MIL-101(Cr) | Ethylene oligomerization | Tenfold increase in activity compared to unmodified MOF; C8 selectivity greater than 70.32%. rsc.org | rsc.org |

| Sulfonate-based MOF | CO2 Capture and Conversion | Efficient and recyclable heterogeneous catalyst for CO2 fixation to form cyclic carbonates under ambient conditions. acs.org | acs.org |

This compound as a Constituent in Advanced Polymer Systems.semanticscholar.org

The incorporation of 2-sulfobenzoic acid moieties into polymer structures offers a powerful method for tailoring their properties for specific applications. This can be achieved either through the polymerization of monomers containing this functional group or by the post-polymerization functionalization of existing polymers.

Polymerization Mechanisms Involving this compound Monomers or Initiators

While the direct use of this compound as a monomer in common polymerization reactions such as radical or condensation polymerization is not extensively documented, the principles of polymer chemistry allow for its potential use. For instance, a derivative of 2-sulfobenzoic acid could be synthesized with a polymerizable group, such as a vinyl or acrylic moiety. This functionalized monomer could then undergo polymerization to yield a polymer with pendant sulfobenzoic acid groups.

Alternatively, the acidic nature of the sulfonic acid group could potentially be utilized to initiate certain types of polymerization. For example, in cationic polymerization, a strong acid is required to generate the initiating carbocation. However, the use of this compound as a direct initiator is not a widely reported method. rsc.org

A more common approach to incorporating sulfonic acid groups is through the polymerization of other sulfonated monomers. For example, the polymerization of aromatic hydroxy acids followed by sulfonation is a known method to produce polymers with sulfonic acid functionality. nih.gov

Functionalization of Polymers with this compound for Tailored Properties

A highly effective method for incorporating 2-sulfobenzoic acid into polymers is through the post-polymerization functionalization of hydroxyl-containing polymers using 2-sulfobenzoic acid cyclic anhydride (B1165640). atlasofscience.orgsemanticscholar.org This reaction is a facile and efficient way to introduce strongly acidic sulfonate groups onto a polymer backbone under mild conditions. manchester.ac.uk

This esterification reaction proceeds via the nucleophilic attack of the hydroxyl groups of the polymer on the carbonyl carbon of the anhydride ring. The reaction is typically base-catalyzed, with pyridine (B92270) or triethylamine (B128534) often used as the catalyst and solvent. semanticscholar.org This method has been successfully applied to a range of hydroxylated polymers, including those prepared by controlled radical polymerization techniques like atom transfer radical polymerization (ATRP), yielding well-defined polymers with tailored properties. manchester.ac.uk

The introduction of these sulfonate groups can dramatically alter the properties of the polymer, imparting characteristics such as:

Increased hydrophilicity and water solubility.

Enhanced proton conductivity, making them suitable for applications in fuel cell membranes. semanticscholar.org

pH-insensitivity, as the sulfonate group is a strong acid. semanticscholar.org

Ability to form polyelectrolyte complexes. manchester.ac.uk

The table below details the esterification of a hydroxylated polymer with 2-sulfobenzoic acid cyclic anhydride:

| Precursor Polymer | Functionalizing Agent | Reaction Conditions | Resulting Polymer Properties | Reference |

| Poly(2-hydroxypropyl methacrylate) (PHPMA) | 2-Sulfobenzoic acid cyclic anhydride (SBA) | Pyridine or THF with TEA, 20-66°C | Strong acid homopolymer with low polydispersity | atlasofscience.orgsemanticscholar.org |

Heterogeneous and Homogeneous Catalysis Mediated by this compound Derived Systems.purdue.eduwiley.com

Catalytic systems derived from this compound can be broadly classified as either heterogeneous, where the catalyst is in a different phase from the reactants, or homogeneous, where the catalyst and reactants are in the same phase. rsc.org

Heterogeneous Catalysis

Solid materials functionalized with sulfonic acid groups derived from 2-sulfobenzoic acid are effective heterogeneous catalysts. As discussed in the context of MOFs, the sulfonic acid groups provide Brønsted acid sites that can catalyze a range of reactions.

Another approach involves the sulfonation of organic polymers to create solid acid catalysts. For example, a pseudo-homogeneous catalyst, named Oligocat, has been developed through the mass polymerization of aromatic acids followed by sulfonation. nih.gov This catalyst was found to be effective for biodiesel production. nih.gov The catalyst acts as a homogeneous catalyst initially, providing good mass transfer, and then migrates to the glycerol (B35011) phase, allowing for easy separation. nih.gov

The key advantages of using such heterogeneous catalysts include ease of separation from the reaction mixture, potential for recycling and reuse, and often enhanced stability under reaction conditions. mdpi.com

The following table provides an example of a heterogeneous catalyst derived from a sulfonated polymer:

| Catalyst System | Reaction Catalyzed | Key Features | Reference |

| Sulfonated poly(hydroxybenzoic acid) (Oligocat) | Biodiesel production (transesterification) | Acts as a pseudo-homogeneous catalyst, easy separation and recovery. nih.gov | nih.gov |

| Starbon®-supported sulfonic acid | Esterifications, aromatic amidations, and acylations | High conversion yields, effective in aqueous media. starbons.com | starbons.com |

Homogeneous Catalysis

In homogeneous catalysis, metal complexes of 2-sulfobenzoic acid can be employed as catalysts. The sulfonate and carboxylate groups can coordinate to a metal center, and the resulting complex can exhibit catalytic activity in various organic transformations. uab.cat

The solubility of such complexes in the reaction medium allows for high activity and selectivity, as the catalytic sites are readily accessible to the reactant molecules. The electronic and steric properties of the 2-sulfobenzoic acid ligand can be tuned to modulate the reactivity of the metal center.

While specific examples of homogeneous catalysis using complexes solely derived from this compound are not abundant in the literature, the broader field of catalysis with transition metal complexes containing sulfur-containing ligands is well-established. uab.cat These complexes have been shown to be active in a variety of reactions, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. purdue.edu

Acid-Catalyzed Reactions Using this compound or its Derivatives

While mineral acids like sulfuric acid are effective catalysts, their corrosive nature and the difficulty in separating them from reaction mixtures have driven research towards solid acid catalysts. Materials functionalized with sulfonic acid groups, conceptually similar to 2-sulfobenzoic acid, have emerged as highly effective and reusable heterogeneous catalysts.

The catalytic activity of these materials stems from the Brønsted acidity of the sulfonic acid (-SO₃H) group. This group readily donates a proton to activate substrates in various organic transformations. Research has demonstrated the utility of arenesulfonic-modified materials in catalyzing the esterification of fatty acids with methanol (B129727) to produce methylesters. mdpi.com Similarly, metal-organic frameworks (MOFs) functionalized with sulfonic acid groups have shown high catalytic activity in the esterification of acetic acid with n-butanol, with performance comparable to commercial catalysts like Amberlyst-15. hkust.edu.hk